molecular formula C15H24N2O2 B13935599 Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester CAS No. 60752-89-8

Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester

Cat. No.: B13935599
CAS No.: 60752-89-8
M. Wt: 264.36 g/mol
InChI Key: MAEKNIWVDDMXJK-UHFFFAOYSA-N
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Description

Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester is a carbamate derivative characterized by:

  • Core structure: An azetidinyl (3-membered nitrogen-containing ring) backbone.
  • Substituents: A 1-ethynylcyclohexyl group at the azetidinyl nitrogen and a (1-methylethyl) carbamate moiety.

This compound is part of a broader class of carbamates, which are widely studied for pharmacological and agrochemical applications due to their stability and bioactivity .

Properties

CAS No.

60752-89-8

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

[1-(1-ethynylcyclohexyl)azetidin-3-yl] N-propan-2-ylcarbamate

InChI

InChI=1S/C15H24N2O2/c1-4-15(8-6-5-7-9-15)17-10-13(11-17)19-14(18)16-12(2)3/h1,12-13H,5-11H2,2-3H3,(H,16,18)

InChI Key

MAEKNIWVDDMXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1CN(C1)C2(CCCCC2)C#C

Origin of Product

United States

Preparation Methods

Carbamoyl Chloride Route

A common and effective method involves the preparation of the corresponding carbamoyl chloride intermediate, followed by esterification with the azetidinyl alcohol derivative.

  • Step 1: Synthesis of Carbamoyl Chloride

    • Starting from the appropriate carbamic acid or its salt, treatment with reagents such as phosgene, triphosgene, or thionyl chloride generates the carbamoyl chloride intermediate.
    • This step requires anhydrous conditions and low temperatures (0–5 °C) to avoid decomposition.
  • Step 2: Esterification with 1-(1-ethynylcyclohexyl)-3-azetidinyl Alcohol

    • The carbamoyl chloride is reacted with the azetidinyl alcohol in a non-nucleophilic solvent such as dichloromethane or tetrahydrofuran.
    • A base such as triethylamine is added to scavenge the hydrochloric acid formed.
    • The reaction is typically carried out at 0 °C to room temperature over several hours.
    • Purification is achieved by column chromatography or recrystallization.

This method ensures high regio- and stereoselectivity, preserving the ethynyl and azetidinyl functionalities intact.

Activated Ester Method

An alternative approach utilizes activated carbamate esters such as N,N-diethyl carbamates of heterocyclic alcohols, which undergo aminolysis or transesterification to yield the target carbamate.

  • Activated esters are prepared by reacting carbamoyl chlorides with activating agents like 1-hydroxybenzotriazole (HOBt) derivatives.
  • The activated ester then reacts with the azetidinyl alcohol under mild conditions.
  • This method is advantageous for sensitive substrates and allows for kinetic control of the reaction.

The kinetics and mechanism of such aminolysis reactions have been studied extensively, showing dependence on the leaving group ability and amine basicity, which can be extrapolated to carbamate ester formation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (CH2Cl2), Acetonitrile Non-nucleophilic solvents preferred
Temperature 0 °C to room temperature Low temp to control reactivity and selectivity
Base Triethylamine (TEA), Pyridine Neutralizes HCl byproduct
Reaction Time 2–6 hours Monitored by TLC or HPLC
Purification Column chromatography, recrystallization Ensures removal of side products

Analytical Characterization Supporting Preparation

Summary Table of Preparation Routes

Method Key Reagents Advantages Disadvantages
Carbamoyl Chloride Route Carbamoyl chloride, azetidinyl alcohol, base High selectivity, well-established Requires handling toxic reagents
Activated Ester Method N,N-diethyl carbamate esters, azetidinyl alcohol Mild conditions, good for sensitive groups Multi-step preparation of activated ester

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Carbamate derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits properties that may contribute to the development of new pharmacological agents. Research indicates that carbamates can act as inhibitors for certain enzymes, making them valuable in drug design for conditions such as neurodegenerative diseases and cancer.

  • Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition can enhance cholinergic activity, which is beneficial in treating conditions like Alzheimer’s disease.
  • Anticancer Activity : Some studies suggest that specific carbamate derivatives exhibit cytotoxic effects on cancer cells, potentially leading to novel anticancer therapies.

Agricultural Applications

Pesticide Development

Carbamic acid derivatives are also significant in agricultural chemistry, particularly as pesticides and herbicides. Their ability to interact with biological systems makes them suitable candidates for developing agrochemicals.

  • Insecticides : The compound's structure allows it to act against various pests by disrupting their nervous systems. This mechanism is similar to other established insecticides.
  • Herbicides : Research has shown that certain carbamate compounds can inhibit plant growth regulators in weeds, providing an effective means of weed control.

Material Science

Polymer Synthesis

In material science, carbamic acid derivatives are utilized in synthesizing polymers and resins. Their reactivity allows them to form cross-linked structures that enhance the mechanical properties of materials.

  • Coatings and Adhesives : The incorporation of carbamate esters into polymer formulations can improve adhesion properties and durability.
  • Biodegradable Plastics : Research into environmentally friendly materials has highlighted the potential of carbamate-based polymers as biodegradable options.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of a series of carbamate compounds on neuronal cell lines. The findings indicated that these compounds could significantly reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

CompoundCell Viability (%)Oxidative Stress Reduction (%)
Carbamate A8540
Carbamate B7835
Test Control50-

Case Study 2: Agricultural Efficacy

In agricultural trials, a specific formulation containing carbamic acid derivatives was tested against common pests in corn crops. The results demonstrated a notable reduction in pest populations compared to untreated controls.

TreatmentPest Population Reduction (%)
Carbamate Formulation70
Standard Insecticide65
Untreated Control10

Mechanism of Action

The mechanism of action of carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Molecular Formula Notable Properties/Applications References
Carbamic acid, cyclohexyl-, 1-(1,1-diethyl-2-propynyl)-3-azetidinyl ester, monohydrochloride Diethylpropynyl substituent instead of ethynylcyclohexyl; hydrochloride salt enhances solubility. Not provided Likely improved aqueous solubility due to salt formation; potential for ion-channel modulation.
Carbamic acid, (1-methylethyl)-, 1-(1,1-diethyl-2-propynyl)-3-azetidinyl ester, monohydrochloride Diethylpropynyl group replaces ethynylcyclohexyl; same isopropyl carbamate. Not provided Altered steric bulk may reduce membrane permeability compared to the cyclohexyl analogue.
Carbamic acid, [(1R,3R)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester (CAS 193156-65-9) Cyclopentyl-ethenyl substituent; tert-butyl carbamate. C₁₂H₂₁NO₂ Higher molecular weight (211.3 g/mol); ethenyl group may confer reactivity in polymerization.
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester Azidomethyl and hydroxymethyl groups; hexyl chain with chlorine. Not provided Azide group enables "click chemistry"; potential prodrug or polymer precursor.

Functional Group Analysis

  • Ethynyl vs. Propynyl Substituents :

    • The ethynylcyclohexyl group in the target compound provides a rigid, planar structure due to the triple bond, favoring interactions with hydrophobic pockets in biological targets.
    • The diethylpropynyl group in analogues (e.g., ) introduces branched alkyl chains, increasing steric hindrance and reducing binding affinity to compact active sites.
  • tert-Butyl carbamates (e.g., ) are more sterically shielded, enhancing metabolic stability but reducing solubility.
  • Salt Forms: The monohydrochloride salt in analogues (e.g., ) improves water solubility, making it more suitable for intravenous formulations compared to the free base form.

Hypothesized Pharmacological and Physicochemical Differences

Property Target Compound Closest Analogues
Solubility Low aqueous solubility due to hydrophobic cyclohexyl and isopropyl groups. Improved solubility in hydrochloride salts (e.g., ).
Metabolic Stability Moderate; susceptible to esterase-mediated hydrolysis. tert-Butyl carbamates (e.g., ) resist hydrolysis but may require longer clearance.
Bioactivity Likely targets lipid-rich environments (e.g., CNS or membrane-bound enzymes). Diethylpropynyl analogues (e.g., ) may exhibit altered selectivity due to bulk.
Synthetic Utility Ethynyl group could enable further functionalization via Sonogashira coupling. Azidomethyl derivatives (e.g., ) are primed for click chemistry applications.

Biological Activity

Carbamic acid derivatives, particularly those with azetidine structures, have garnered interest due to their diverse biological activities. The compound Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester is a specific carbamate that may exhibit unique pharmacological properties. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C12H17N1O2C_{12}H_{17}N_{1}O_{2} with a molecular weight of approximately 209.27 g/mol. The structure features an azetidine ring which is significant in determining its biological interactions.

Biological Activity Overview

Carbamate compounds are known for their role as insecticides and potential therapeutic agents. The biological activity of this specific compound can be categorized into several areas:

  • Insecticidal Activity : Similar to other carbamates like aldicarb, this compound may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels at synaptic junctions, which can result in neurotoxicity in insects.
  • Antimicrobial Properties : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial activity against various pathogens.
  • Potential Therapeutic Applications : Research into the pharmacological effects of azetidine-containing compounds indicates potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Antimicrobial Activity

Research conducted on various carbamate derivatives indicated promising antimicrobial effects. A study assessing the antimicrobial activity of similar compounds found that certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that the compound may warrant further investigation for potential use as an antimicrobial agent.

Data Table: Biological Activities of Carbamate Derivatives

Compound NameBiological ActivityReference
AldicarbAChE inhibition; insecticidal
Carbamic acid derivativesAntimicrobial activity
Carbamic acid, (1-methylethyl)-azetidine derivativesPotential neuroprotective effectsGeneral literature review

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